3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H17FN2OS2 and its molecular weight is 384.49. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nuclear Magnetic Resonance Studies
Nuclear magnetic resonance (NMR) studies of bicyclic thiophene derivatives, including compounds similar to 3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, have highlighted interesting properties. These studies have observed spin couplings over seven bonds, attributed to a through-space mechanism, in the 1H NMR spectra of these compounds. This research aids in understanding the electronic and structural properties of such compounds, which is crucial for their application in various fields of chemistry and material science (Hirohashi, Inaba, & Yamamoto, 1975).
Synthesis and Biological Activity
The synthesis and evaluation of derivatives for their biological activity have been a significant area of research. For instance, derivatives of pyrimidines linked with morpholinophenyl have been synthesized and tested for larvicidal activity against mosquito larvae. These studies are pivotal for developing new insecticides and understanding the biological effects of such compounds (Gorle et al., 2016).
Antitumor Activity
Research into the antitumor activity of thieno[3,2-d]pyrimidine derivatives has shown promising results. Compounds synthesized from 3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one have demonstrated potent anticancer activity against various human cancer cell lines. This suggests their potential as therapeutic agents for cancer treatment (Hafez & El-Gazzar, 2017).
Antibacterial and Antifungal Activity
New derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and tested for their antibacterial and antifungal activities. These compounds showed significant activity against various strains of bacteria and fungi, highlighting their potential as new antimicrobial agents. Such research is crucial for the development of novel antibiotics and antifungal medications (Kahveci et al., 2020).
Anti-Inflammatory and Analgesic Agents
Research into the anti-inflammatory and analgesic properties of novel pyrimidin-2-ol derivatives, including fluorinated compounds, has shown significant potential. These studies are vital for discovering new drugs to treat inflammation and pain, contributing to the field of pharmaceutical chemistry and medicine (Muralidharan, James Raja, & Deepti, 2019).
properties
IUPAC Name |
3-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS2/c1-13-3-2-4-14(11-13)12-26-20-22-17-9-10-25-18(17)19(24)23(20)16-7-5-15(21)6-8-16/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWQBUGHCDBDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one |
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